molecular formula C17H33N3O2 B2368690 Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate CAS No. 2229508-22-7

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate

Cat. No.: B2368690
CAS No.: 2229508-22-7
M. Wt: 311.47
InChI Key: OIKGKXJPAZGACQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is a piperazine-based compound functionalized with a tert-butyl carbamate protecting group and a 3-piperidin-3-ylpropyl side chain. The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the piperazine ring during synthetic procedures . The 3-piperidin-3-ylpropyl substituent introduces a bicyclic secondary amine, which may influence biological activity through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name

tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)9-5-7-15-6-4-8-18-14-15/h15,18H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKGKXJPAZGACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229508-22-7
Record name tert-butyl 4-[3-(piperidin-3-yl)propyl]piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Potential Therapeutic Uses :

  • Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against specific cancer types, including breast and lung cancers .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, which can be pivotal in drug development and material science.

Synthesis Pathways :

  • The compound can be synthesized through various methods, including the use of photocatalysts to enhance reaction efficiency and yield . The synthesis involves combining piperidine derivatives with tert-butyl esters under controlled conditions.

Biological Research

In biological studies, this compound is explored for its interactions with cellular processes and pathways.

Research Highlights :

  • Cellular Interaction Studies : The compound has been studied for its effects on cellular signaling pathways, particularly those involved in cancer progression and immune response modulation .

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at nanomolar concentrations.

Case Study 2: Immunomodulatory Effects

Research involving immune cell assays demonstrated that this compound could enhance the activity of splenocytes against tumor cells. The study focused on its ability to inhibit PD-L1 interactions, suggesting a role in cancer immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives
  • Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate (CAS 2102410-31-9): This compound features a bromopropyl group instead of the piperidinylpropyl chain. The bromine atom acts as a leaving group, making it reactive in nucleophilic substitution reactions.
  • Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8) :
    The chloro and nitro groups on the pyridine ring increase electrophilicity, favoring reactions like Suzuki couplings. However, these groups may reduce metabolic stability compared to the saturated piperidine moiety in the target compound .
Sulfonate and Mesyl Derivatives
  • Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate hydrochloride (CAS 1630906-98-7): The mesyl (methanesulfonyloxy) group is another leaving group, enabling facile displacement reactions. This contrasts with the target compound’s piperidinylpropyl chain, which is less reactive but may contribute to pharmacokinetic properties like prolonged half-life .
Heterocyclic and Aromatic Derivatives
  • Tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate: The amino and cyano groups on the pyridine ring enhance hydrogen-bonding capabilities and electronic diversity. Such derivatives are often used in kinase inhibitor development, whereas the target compound’s piperidinyl group may favor GPCR or ion channel modulation .
  • Tert-butyl 4-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :
    The triazole-phenyl moiety is common in antifungal and anticancer agents. The target compound’s aliphatic piperidine chain lacks aromaticity but may improve solubility in aqueous environments .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) Reactivity Profile
Target Compound ~380 g/mol Piperidin-3-ylpropyl Moderate in polar solvents Low (stable substituent)
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate 409.23 g/mol Bromopropyl Low (hydrophobic) High (SN2 reactions)
Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 295.3 g/mol Fluoropyridinyl Moderate Moderate (electrophilic substitution)
Tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate 358.89 g/mol Mesylpropyl Low High (nucleophilic displacement)

Biological Activity

Tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C15H28N2O2
  • Molecular Weight: 284.40 g/mol
  • CAS Number: 1211569-09-3

The structure comprises a tert-butyl group attached to a piperazine ring, which is further substituted with a 3-piperidinylpropyl group. This unique structure contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Cancer Cell Proliferation: Preliminary studies have shown that related piperazine derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds from similar libraries demonstrated significant growth inhibition in pancreatic cancer cell lines, with GI50 values ranging from 3.1 to 18 μM across different analogues .
  • Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of piperazine derivatives, where they exhibited antioxidant properties and inhibited neurotoxic pathways, suggesting a role in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activity data for related compounds within the same chemical family:

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
This compoundMiaPaCa2 (Pancreatic)>50Not significantly active
Piperazine Derivative ABxPC3 (Pancreatic)5.0Inhibits cell proliferation
Piperazine Derivative BMCF-7 (Breast)14Induces apoptosis
Piperazine Derivative CU87 (Glioblastoma)>50No notable activity

Case Study 1: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound was included in a library screening against several human cancer cell lines. The results indicated that while this specific compound did not exhibit significant activity against MiaPaCa2 cells, other derivatives showed promising results with lower GI50 values, indicating potential modifications could enhance efficacy .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine derivatives revealed that certain compounds exhibited strong antioxidant activities and were effective in inhibiting cholinesterases. These findings suggest that modifications to the piperazine structure could lead to enhanced neuroprotective agents, paving the way for future research targeting neurodegenerative diseases .

Conclusion and Future Directions

This compound presents a compelling case for further research due to its structural similarities with other biologically active compounds. While initial findings indicate limited activity against specific cancer cell lines, there is substantial potential for structural modifications to improve efficacy. Future studies should focus on:

  • Structural Optimization: Synthesis of analogues with varied substitutions to enhance biological activity.
  • Mechanistic Studies: Detailed investigations into the mechanisms by which these compounds exert their effects on cancer and neurodegenerative diseases.
  • In Vivo Studies: Transitioning from in vitro results to animal models to assess therapeutic potential and safety profiles.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(3-piperidin-3-ylpropyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine and piperidine rings. For example, tert-butyl-protected piperazine derivatives are often synthesized via nucleophilic substitution or reductive amination. Key steps include:
  • Coupling reactions between piperidine-3-ylpropyl intermediates and activated piperazine precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or THF) to maximize yield .
  • Purification via column chromatography or recrystallization, with yields typically >70% when using high-purity starting materials .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), piperazine ring protons (δ ~2.5–3.5 ppm), and piperidine substituents .
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm; purity thresholds ≥95% are standard for pharmacological studies .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H34_{34}N3_3O2_2 at m/z 324.26) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar piperazine derivatives?

  • Methodological Answer: Contradictions often arise from differences in substituent positioning or stereochemistry. Strategies include:
  • Comparative SAR Studies: Systematically modifying the piperidine-propyl linker or tert-butyl group to assess impact on receptor binding. For example, replacing the tert-butyl with a Boc group alters steric hindrance, affecting activity .
  • Dose-Response Assays: Testing compounds across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Computational Docking: Using tools like AutoDock to model interactions with targets (e.g., prolyl-hydroxylases) and validate experimental IC50_{50} values .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH Stability Tests: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., tert-butyl cleavage) .
  • Plasma Stability Assays: Use human or rodent plasma to assess esterase-mediated hydrolysis; stabilize with protease inhibitors if necessary .
  • Light/Temperature Sensitivity: Store samples under accelerated conditions (40°C, 75% RH) and monitor via TLC or NMR for structural changes .

Q. How can researchers leverage this compound as a precursor for synthesizing covalent inhibitors or probes?

  • Methodological Answer:
  • Functionalization of the Piperidine Nitrogen: Introduce electrophilic groups (e.g., acrylamides) via Mitsunobu reactions or palladium-catalyzed cross-coupling for covalent binding to cysteine residues .
  • Click Chemistry: Modify the propyl linker with azide/alkyne handles for CuAAC or strain-promoted cycloadditions to attach fluorescent tags .
  • Protection/Deprotection Strategies: Use acid-labile tert-butyl groups to selectively expose reactive amines during multi-step syntheses .

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